REACTION_CXSMILES
|
[O:1]1[C:10]2[C:5](=[N:6][C:7]([CH2:11][C:12]([O:14]C)=[O:13])=[CH:8][CH:9]=2)[O:4][CH2:3][CH2:2]1.[OH-].[Na+]>CO>[O:1]1[C:10]2[C:5](=[N:6][C:7]([CH2:11][C:12]([OH:14])=[O:13])=[CH:8][CH:9]=2)[O:4][CH2:3][CH2:2]1 |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
water (200 mL) was added
|
Type
|
WASH
|
Details
|
The aqueous solution was washed with 2-methyl-THF (2×200 mL)
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
was filtered while hot
|
Type
|
CONCENTRATION
|
Details
|
The resulting filtrate was concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC2=NC(=CC=C21)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |